FAUC 3019

Beschreibung

Eigenschaften

CAS-Nummer |

387360-48-7 |

|---|---|

Molekularformel |

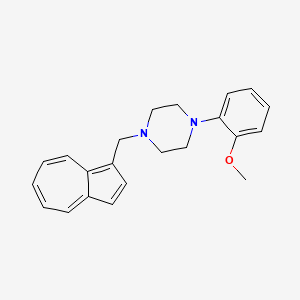

C22H24N2O |

Molekulargewicht |

332.4 g/mol |

IUPAC-Name |

1-(azulen-1-ylmethyl)-4-(2-methoxyphenyl)piperazine |

InChI |

InChI=1S/C22H24N2O/c1-25-22-10-6-5-9-21(22)24-15-13-23(14-16-24)17-19-12-11-18-7-3-2-4-8-20(18)19/h2-12H,13-17H2,1H3 |

InChI-Schlüssel |

MNVDCQLMHFFYCU-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC3=C4C=CC=CC=C4C=C3 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

FAUC-3019; FAUC 3019; FAUC3019; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

what is the mechanism of action of FAUC 3019

An In-Depth Technical Guide to the Mechanism of Action of Pamrevlumab (FG-3019)

Introduction

Pamrevlumab, also known as FG-3019, is a first-in-class, fully human monoclonal antibody developed to target Connective Tissue Growth Factor (CTGF).[1][2][3][4] CTGF, also known as CCN2, is a matricellular protein that plays a pivotal role in the pathogenesis of fibrotic diseases and has been implicated in tumor progression.[5][6][7] Pamrevlumab is under investigation for the treatment of various conditions, including idiopathic pulmonary fibrosis (IPF), locally advanced unresectable pancreatic cancer (LAPC), and Duchenne muscular dystrophy (DMD).[4][8] This document provides a comprehensive overview of the mechanism of action of Pamrevlumab, supported by data from preclinical and clinical studies.

Core Mechanism of Action

The primary mechanism of action of Pamrevlumab is the inhibition of CTGF activity.[1][3][4] Pamrevlumab binds directly to CTGF, thereby preventing its interaction with cell surface receptors and subsequent activation of downstream signaling pathways.[9] This interference with CTGF signaling disrupts key pathological processes such as fibroblast proliferation, extracellular matrix (ECM) deposition, and tumor cell growth and metastasis.[7][9]

Signaling Pathway of CTGF and Inhibition by Pamrevlumab

CTGF mediates its effects through various signaling pathways that are central to fibrosis and cancer. The diagram below illustrates the key signaling cascade and the point of intervention by Pamrevlumab.

Pharmacodynamics and Pharmacokinetics

Studies in rats have shown that Pamrevlumab exhibits non-linear pharmacokinetics, which is indicative of target-mediated drug disposition.[10][11] The clearance of Pamrevlumab decreases with increasing doses, suggesting a saturable elimination process.[10] Co-administration of recombinant human CTGF (rhCTGF) with Pamrevlumab leads to a significant increase in the elimination rate of the antibody, with redistribution from the blood to the liver, kidney, spleen, and adrenal glands.[10][11]

Pharmacokinetic Parameters of Pamrevlumab in Rats

| Dose (mg/kg) | Half-life (T1/2) (days) | Clearance (Cl) (ml/kg/day) |

| 0.03 | 1.36 | 90.6 |

| 100 | 7.31 | 8.9 |

| Data from a study in male rats demonstrating dose-dependent pharmacokinetics.[10] |

Preclinical and Clinical Evidence

Idiopathic Pulmonary Fibrosis (IPF)

In preclinical models of lung fibrosis, treatment with Pamrevlumab has been shown to reduce scar tissue formation and preserve organ function.[3] Clinical trials in patients with IPF have demonstrated that Pamrevlumab can slow the decline in lung function as measured by forced vital capacity (FVC).[6][12] A Phase 2, randomized, double-blind, placebo-controlled study showed a statistically significant difference in the change from baseline in FVC percent predicted at week 48 for patients treated with Pamrevlumab compared to placebo.[8]

Pancreatic Cancer

Preclinical studies have demonstrated that CTGF plays a role in pancreatic cancer progression.[7] Pamrevlumab has been shown to block tumor growth and metastasis in orthotopic mouse models of pancreatic cancer.[7] The proposed mechanism in this context involves the attenuation of tumor angiogenesis and disruption of the communication between tumor cells and the surrounding stroma.[7]

Experimental Protocols

Animal Model of Pancreatic Cancer

A representative experimental workflow for evaluating the efficacy of Pamrevlumab in a preclinical model of pancreatic cancer is outlined below.

Methodology for Immunohistochemical Analysis of Pamrevlumab Distribution:

To determine the tissue localization of Pamrevlumab, 125I-labeled FG-3019 was co-administered with rhCTGF to rats.[10][11] Tissues such as the liver, kidney, spleen, and adrenal glands were collected, and immunohistochemistry was performed to visualize the distribution of the antibody.[10][11] This analysis revealed the presence of Pamrevlumab along the sinusoids of the liver and adrenal glands, the capillaries of the kidney glomeruli, and in the spleen.[10][11]

Conclusion

Pamrevlumab (FG-3019) is a targeted therapeutic that functions by neutralizing the pro-fibrotic and pro-tumorigenic actions of Connective Tissue Growth Factor. Its mechanism of action is well-supported by a body of preclinical and clinical data, demonstrating its potential to treat a range of diseases characterized by fibrosis and aberrant cell proliferation. Ongoing and completed clinical trials continue to evaluate the safety and efficacy of Pamrevlumab in various patient populations.[1][13][14][15][16]

References

- 1. FG-3019 anti-connective tissue growth factor monoclonal antibody: results of an open-label clinical trial in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. investor.fibrogen.com [investor.fibrogen.com]

- 4. parentprojectmd.org [parentprojectmd.org]

- 5. investor.fibrogen.com [investor.fibrogen.com]

- 6. Breathe, breathe in the air: the anti-CCN2 antibody pamrevlumab (FG-3019) completes a successful phase II clinical trial for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. investor.fibrogen.com [investor.fibrogen.com]

- 8. FibroGen Announces First Patient Dosed in ZEPHYRUS, a Phase 3 Clinical Trial of Pamrevlumab for the Treatment of Patients with Idiopathic Pulmonary Fibrosis | FibroGen, Inc. [fibrogen.gcs-web.com]

- 9. Facebook [cancer.gov]

- 10. FG-3019, a Human Monoclonal Antibody Recognizing Connective Tissue Growth Factor, is Subject to Target-Mediated Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FG-3019, a Human Monoclonal Antibody Recognizing Connective Tissue Growth Factor, is Subject to Target-Mediated Drug Disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. trial.medpath.com [trial.medpath.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

FAUC 3019: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

FAUC 3019, a piperazinylmethyl-substituted azulene, has been identified as a potent partial agonist of the dopamine D₄ receptor with significant pro-erectile effects demonstrated in preclinical models. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes detailed experimental protocols, quantitative data on receptor binding and functional activity, and a visualization of its proposed signaling pathway. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development interested in the therapeutic potential of selective dopamine D₄ receptor modulators for conditions such as erectile dysfunction.

Discovery and Rationale

This compound emerged from a research program focused on the development of novel azulene derivatives as ligands for monoaminergic G protein-coupled receptors (GPCRs). The Gmeiner research group at Friedrich-Alexander-Universität Erlangen-Nürnberg (FAU) identified the azulene scaffold as a promising bioisostere for other aromatic systems in ligands targeting dopamine receptors. This compound was developed as a lead compound in a series of azulenylmethylpiperazines designed to selectively target the dopamine D₄ receptor.[1][2] The rationale was to explore the therapeutic potential of D₄ receptor agonism for erectile dysfunction, aiming for a centrally-mediated pro-erectile effect with a favorable side-effect profile compared to less selective dopaminergic agents.[3]

Synthesis Pathway

The synthesis of this compound and related azulenylmethylpiperazines involves a multi-step process. While the specific, step-by-step protocol for this compound has not been detailed in a single publication, the general synthetic route for this class of compounds has been described. The core of the synthesis involves the preparation of the azulene scaffold followed by the introduction of the piperazinylmethyl moiety.

A representative synthetic scheme for a related N,N-dimethylaminomethyl substituted azulene, which was developed based on this compound, is outlined below. This provides a likely analogous pathway for the synthesis of this compound.

Experimental Workflow: Synthesis of Azulenylmethylpiperazines

Caption: General synthetic workflow for azulenylmethylpiperazine analogs of this compound.

Pharmacological Data

This compound is characterized by its high affinity and partial agonist activity at the dopamine D₄ receptor. The following tables summarize the available quantitative data for this compound and a closely related, highly potent analog, compound 11 (an N,N-dimethylaminomethyl substituted azulene), which was developed based on the pharmacological profile of this compound.[1][2]

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | D₂ Receptor | D₃ Receptor | D₄ Receptor | 5-HT₁A Receptor | 5-HT₂A Receptor | α₁-Adrenergic Receptor | H₁ Receptor |

| This compound | Data not available | Data not available | Potent Affinity | Data not available | Data not available | Data not available | Data not available |

| Compound 11 | >10,000 | 1,200 | 0.41 | 2,300 | >10,000 | 2,800 | 4,300 |

Table 2: Functional Activity (EC₅₀, nM and Intrinsic Activity)

| Compound | Receptor | Assay Type | EC₅₀ (nM) | Intrinsic Activity (% of full agonist) |

| This compound | Dopamine D₄ | Not specified | Not available | Partial Agonist |

| Compound 11 | Dopamine D₄ | Not specified | 0.41 | Potent Partial Agonist |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for various G protein-coupled receptors.

General Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D₂, D₃, and D₄ receptors) and varying concentrations of the test compound in a suitable buffer.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

In Vivo Assessment of Erectile Function in Rats

Objective: To evaluate the pro-erectile effects of test compounds after systemic administration.

General Protocol:

-

Animal Model: Adult male Sprague-Dawley rats are used for the study.

-

Compound Administration: Test compounds (e.g., this compound or its analogs) are dissolved in a suitable vehicle and administered subcutaneously (s.c.). A control group receives the vehicle alone.

-

Observation: Following administration, the animals are placed in individual observation cages and observed for signs of penile erection (e.g., grooming of the genital area, penile tumescence, and erection).

-

Data Collection: The number of penile erections is counted over a defined observation period (e.g., 60 minutes).

-

Dose-Response Analysis: The experiment is repeated with different doses of the test compound to establish a dose-response relationship.

Signaling Pathway

This compound exerts its pro-erectile effect through the activation of dopamine D₄ receptors located in the paraventricular nucleus (PVN) of the hypothalamus.[4] Activation of these Gαi/o-coupled receptors is believed to trigger a signaling cascade that ultimately leads to the relaxation of the cavernous smooth muscle and penile erection. The proposed pathway involves the activation of oxytocinergic neurons that project to the spinal cord.

Signaling Pathway of this compound in Penile Erection

Caption: Proposed signaling cascade for this compound-induced penile erection.

Conclusion

This compound is a pioneering molecule in the exploration of azulene-based dopamine D₄ receptor agonists. Its discovery has paved the way for the development of more potent and selective analogs with potential therapeutic applications in erectile dysfunction. The data presented in this guide highlight the importance of the dopamine D₄ receptor as a target for centrally-mediated pro-erectile agents. Further research is warranted to fully elucidate the clinical potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel azulene derivatives for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. Dopamine, Erectile Function and Male Sexual Behavior from the Past to the Present: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Early In Vitro Studies of FAUC 3019: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early in vitro studies of FAUC 3019, also known as FG-3019 and Pamrevlumab. This compound is a fully human monoclonal antibody that targets Connective Tissue Growth Factor (CTGF), a key mediator in fibrotic diseases and cancer. This document summarizes key quantitative data, details experimental methodologies for pivotal in vitro assays, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vitro studies of this compound, demonstrating its efficacy in modulating cellular processes relevant to fibrosis and cancer.

Table 1: Binding Affinity of this compound to CTGF

| Parameter | Value | Species | Source |

| EC50 | 6.731 ng/mL | Human | [cite: ] |

Table 2: Effects of this compound on Cell Migration

| Cell Line | Treatment | Inhibition of Migration (%) | Source |

| Human Pulmonary Fibroblasts (HPF) | 30 µg/mL this compound (TGF-β stimulated) | 58.1% | [1] |

| Human Pulmonary Fibroblasts (HPF) | 100 µg/mL this compound (constitutive) | 68.3% | [1] |

Table 3: Effects of this compound on Cell Proliferation

| Cell Line | Treatment | Observation | Source |

| Human Endothelial Cells (HUVEC, HDMEC) | This compound | Little to no toxicity | [1] |

| Human Fibroblasts (NHDF, HPF) | This compound | Little to no toxicity | [1] |

| A549 Lung Cancer Cells | This compound | Little to no toxicity | [1] |

Table 4: Effects of this compound on Apoptosis

| Cell Line | Treatment | Observation | Source |

| ACC-MESO-4 Mesothelioma Cells | 100 µg/mL this compound | Induction of apoptosis | [2][3] |

| NCI-H290 Mesothelioma Cells | 100 µg/mL this compound | Induction of apoptosis | [2][3] |

Experimental Protocols

This section details the methodologies for key in vitro experiments cited in the early studies of this compound.

Cell Lines and Culture Conditions

-

Cell Lines: Human Pulmonary Fibroblasts (HPF), Normal Human Dermal Fibroblasts (NHDF), Human Umbilical Vein Endothelial Cells (HUVEC), Human Dermal Microvascular Endothelial Cells (HDMEC), and A549 lung carcinoma cells were utilized in the described studies.[1] Mesothelioma cell lines such as ACC-MESO-4 and NCI-H290 were also used.[2][3]

-

Culture Medium: Cells were typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% Fetal Calf Serum (FCS).

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the effect of this compound on cell viability and proliferation.

-

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay.

-

Treatment: 24 hours after seeding, cells were treated with increasing concentrations of this compound.

-

Incubation: The cells were incubated with the antibody for 72 hours.

-

MTT Addition: Following incubation, MTT solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., a mixture of ethanol and 0.1 M sodium citrate).

-

Quantification: The absorbance of the resulting solution was measured at 595 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Migration Assay (Transwell Assay)

A Transwell or Boyden chamber assay was employed to evaluate the effect of this compound on cell migration.

-

Chamber Preparation: Transwell inserts with a porous membrane were placed in a 24-well plate.

-

Chemoattractant: The lower chamber contained a chemoattractant, such as media with 10% FCS, to stimulate cell migration.

-

Cell Seeding: A suspension of cells in serum-free media was added to the upper chamber of the Transwell insert.

-

Treatment: this compound was added to the upper chamber with the cells.

-

Incubation: The plate was incubated for 24 hours to allow for cell migration through the membrane.

-

Cell Removal: Non-migrated cells on the upper surface of the membrane were removed with a cotton swab.

-

Fixation and Staining: Migrated cells on the lower surface of the membrane were fixed and stained with a staining solution (e.g., crystal violet).

-

Quantification: The number of migrated cells was quantified by counting the stained cells under a microscope in several random fields.

Clonogenic Survival Assay

This assay was used to determine the long-term proliferative capacity of cells after treatment with this compound.

-

Cell Seeding: A single-cell suspension was seeded in 6-well plates at a low density to allow for the formation of distinct colonies.

-

Treatment: Cells were treated with various concentrations of this compound.

-

Incubation: Plates were incubated for 10-14 days, allowing viable cells to form colonies of at least 50 cells.

-

Fixation and Staining: Colonies were fixed with a methanol/acetic acid solution and stained with crystal violet.

-

Quantification: The number of colonies in each well was counted. The surviving fraction was calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Apoptosis Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTp nick end labeling (TUNEL) assay was used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Treatment: Cells were treated with this compound for 48 hours.

-

Fixation and Permeabilization: Cells were fixed and permeabilized to allow entry of the TUNEL reaction mixture.

-

TUNEL Reaction: Cells were incubated with a mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP. TdT adds the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.

-

Visualization: Apoptotic cells were visualized and quantified using fluorescence microscopy or flow cytometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general workflows of the described in vitro experiments.

This compound Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

This compound exerts its effects by binding to Connective Tissue Growth Factor (CTGF), a downstream mediator of the Transforming Growth Factor-beta (TGF-β) signaling pathway. By neutralizing CTGF, this compound disrupts the pro-fibrotic and pro-proliferative signals mediated by TGF-β.

Caption: this compound inhibits the TGF-β signaling pathway by neutralizing CTGF.

Experimental Workflow: In Vitro Cell-Based Assays

The following diagram outlines the general workflow for the in vitro assays used to characterize the activity of this compound.

References

An In-depth Technical Guide to Pamrevlumab (FAUC 3019): A First-in-Class Anti-CTGF Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pamrevlumab, also known as FG-3019, is a first-in-class, fully human monoclonal antibody that targets Connective Tissue Growth Factor (CTGF), a pivotal mediator in the pathogenesis of fibrotic diseases and cancer. This technical guide provides a comprehensive overview of Pamrevlumab, its mechanism of action, and a comparative analysis with its structural analog, SHR-1906. Detailed experimental protocols for key preclinical assays, a summary of quantitative data, and visualizations of the CTGF signaling pathway and experimental workflows are presented to support further research and development in this therapeutic area. While Pamrevlumab has shown promise in various clinical trials, it has also faced setbacks, highlighting the complexities of targeting the tumor microenvironment and fibrotic pathways.

Introduction to Pamrevlumab (FG-3019)

Pamrevlumab is a recombinant human IgG1 kappa monoclonal antibody that binds with high affinity to CTGF, a matricellular protein overexpressed in various fibrotic conditions and malignancies.[1] By neutralizing CTGF, Pamrevlumab aims to inhibit the downstream cellular processes that lead to tissue fibrosis and tumor progression. It has been investigated in clinical trials for idiopathic pulmonary fibrosis (IPF), pancreatic cancer, and Duchenne muscular dystrophy (DMD).[2]

The Target: Connective Tissue Growth Factor (CTGF)

CTGF, also known as CCN2, is a cysteine-rich, extracellular matrix-associated protein that plays a central role in cell adhesion, migration, proliferation, and angiogenesis. It is a key downstream mediator of Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine. CTGF is composed of four distinct structural domains: Insulin-like growth factor-binding protein (IGFBP), von Willebrand factor type C repeat (vWC), thrombospondin type-1 repeat (TSP-1), and a C-terminal cysteine knot-containing domain (CT).[3][4] These domains interact with a variety of signaling molecules, including growth factors, integrins, and extracellular matrix components, to exert its pleiotropic effects.[3][4][5]

Mechanism of Action

Pamrevlumab exerts its therapeutic effects by binding directly to CTGF and blocking its interaction with its binding partners. This neutralization of CTGF leads to the inhibition of downstream signaling pathways involved in fibrosis and cancer progression.

CTGF Signaling Pathway

CTGF is a central hub for various signaling pathways that regulate cellular functions. The following Graphviz diagram illustrates the key components and interactions of the CTGF signaling pathway.

Structural Analogs and Derivatives

While the term "structural analog" for a monoclonal antibody is not as straightforward as for small molecules, other anti-CTGF antibodies represent the closest equivalent. To date, no derivatives of Pamrevlumab, such as antibody-drug conjugates (ADCs) or antibody fragments (e.g., Fab, scFv), have been reported in clinical development.

SHR-1906: A Preclinical Anti-CTGF Monoclonal Antibody

SHR-1906 is a novel, fully humanized monoclonal antibody that also targets CTGF.[6] It is currently in early-stage clinical development and serves as a relevant structural and functional analog to Pamrevlumab. Preclinical studies have shown that SHR-1906 can specifically bind to CTGF with an affinity comparable to Pamrevlumab and can effectively block the binding of CTGF to TGF-β1.[6]

Quantitative Data

The following tables summarize the available quantitative data for Pamrevlumab and its structural analog, SHR-1906.

Table 1: In Vitro Binding Affinity and Potency

| Molecule | Target | Assay | Parameter | Value | Reference |

| Pamrevlumab | Human CTGF | Surface Plasmon Resonance | KD | 0.1–0.2 nM | [1] |

| Pamrevlumab | Human CTGF | ELISA | EC50 | 6.731 ng/mL | [7] |

| SHR-1906 | Human CTGF | Not Specified | Affinity | Comparable to Pamrevlumab | [6] |

Table 2: Preclinical Pharmacokinetics

| Molecule | Species | Dose | Clearance | Volume of Distribution (Vss) | Terminal Half-life (t1/2) | Reference |

| SHR-1906 | Healthy Humans | 1.5 - 45 mg/kg (single IV) | 0.14–0.63 mL/h/kg | 47.4–75.5 mL/kg | 51.9–349 h | [8] |

| Pembrolizumab (example) | Mice | Not specified | - | - | 38 h (clearance half-life) | [9] |

| Pembrolizumab (example) | Rats | Not specified | - | - | - | [9] |

| NanoART (example) | Mice/Monkeys | 10-250 mg/kg | - | - | - | [10] |

| IL-10 Fc Fusion (example) | Mice | 0.1 & 0.3 mg/kg (IP) | - | - | - | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of anti-CTGF antibodies.

In Vitro Cell Migration Assay (Boyden Chamber Assay)

This protocol describes a method to assess the effect of an anti-CTGF antibody on the migration of cancer cells.

Objective: To determine if the antibody can inhibit CTGF-induced cell migration.

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)

-

Cancer cell line known to express CTGF receptors (e.g., pancreatic cancer cell line)

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

Recombinant human CTGF

-

Anti-CTGF antibody (e.g., Pamrevlumab)

-

Control IgG antibody

-

Cell staining solution (e.g., Crystal Violet)

-

Cotton swabs

Protocol:

-

Coat the underside of the Boyden chamber membrane with a chemoattractant (e.g., 10% FBS in DMEM) and place the chamber in a 24-well plate.

-

Seed the upper chamber with cancer cells (e.g., 1 x 105 cells) in serum-free medium.

-

Add recombinant human CTGF to the upper chamber to induce migration.

-

Treat the cells in the upper chamber with varying concentrations of the anti-CTGF antibody or control IgG.

-

Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.

-

Count the number of migrated cells in several microscopic fields for each condition.

-

Calculate the percentage of migration inhibition compared to the control group.

In Vivo Orthotopic Pancreatic Cancer Mouse Model

This protocol outlines the establishment of an orthotopic pancreatic cancer model in mice to evaluate the in vivo efficacy of an anti-CTGF antibody.[12][13][14]

Objective: To assess the effect of the antibody on tumor growth and metastasis in a clinically relevant animal model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Pancreatic cancer cell line (e.g., Pan02)

-

Matrigel

-

Surgical instruments

-

Anesthesia

-

Anti-CTGF antibody (e.g., Pamrevlumab)

-

Control IgG antibody

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Protocol:

-

Anesthetize the mouse.

-

Make a small incision in the left abdominal flank to expose the pancreas.

-

Inject a suspension of pancreatic cancer cells mixed with Matrigel directly into the pancreas.

-

Suture the incision.

-

Allow the tumors to establish for a set period (e.g., 7-10 days).

-

Randomize the mice into treatment groups (e.g., vehicle control, control IgG, anti-CTGF antibody).

-

Administer the treatments via the appropriate route (e.g., intraperitoneal injection) at a predetermined schedule.

-

Monitor tumor growth over time using a non-invasive imaging modality like bioluminescence imaging or ultrasound.

-

At the end of the study, sacrifice the mice and excise the tumors for weight measurement and histological analysis.

-

Assess for metastasis to other organs.

Conclusion

Pamrevlumab (FAUC 3019) represents a significant effort in targeting the complex biology of CTGF in fibrotic diseases and cancer. This technical guide has provided a detailed overview of its mechanism of action, a comparison with a structural analog, and a compilation of quantitative data and experimental protocols. The visualizations of the CTGF signaling pathway and experimental workflows offer a clear understanding of the scientific rationale and practical considerations for research in this field. While the clinical development of Pamrevlumab has faced challenges, the insights gained from its investigation continue to inform the development of novel anti-fibrotic and anti-cancer therapies. Further research into the nuances of CTGF biology and the development of next-generation anti-CTGF therapeutics hold promise for addressing unmet medical needs in a range of debilitating diseases.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Connective Tissue Growth Factor: From Molecular Understandings to Drug Discovery [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. A first‐in‐human phase I study of SHR‐1906, a humanized monoclonal antibody against connective tissue growth factor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A first-in-human phase I study of SHR-1906, a humanized monoclonal antibody against connective tissue growth factor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical Pharmacokinetics and Biodistribution Studies of 89Zr-Labeled Pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical pharmacokinetics and tissue distribution of long-acting nanoformulated antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of Pharmacokinetic/Pharmacodynamic Modeling to Bridge Mouse Antitumor Efficacy and Monkey Toxicology Data for Determining the Therapeutic Index of an Interleukin-10 Fc Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Orthotopic Pancreatic Tumor Mouse Models | Springer Nature Experiments [experiments.springernature.com]

- 14. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of FAUC 3019: An In-depth Technical Guide

Disclaimer: Publicly available information on the specific preliminary toxicity profile of FAUC 3019 is limited. This document provides a general overview based on available data and the toxicological considerations for its drug class. The content herein is intended for researchers, scientists, and drug development professionals and should not be considered a comprehensive safety evaluation.

Introduction

This compound is identified as a partial agonist of the dopamine D(4) receptor.[1] Compounds in this class are being investigated for various therapeutic applications, including erectile dysfunction. A thorough understanding of a compound's toxicity profile is critical for its development as a therapeutic agent. This guide synthesizes the currently available, albeit limited, information on the preclinical safety of this compound and provides a general framework for the toxicological assessment of dopamine D(4) receptor partial agonists.

Quantitative Toxicity Data

A comprehensive search of publicly available scientific literature and safety databases did not yield specific quantitative toxicity data for this compound, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values. The following table is presented as a template for how such data would be structured if it were available.

Table 1: Summary of Hypothetical Acute and Sub-chronic Toxicity Data for this compound

| Study Type | Species/Strain | Route of Administration | Key Findings | LD50 / NOAEL |

| Acute Toxicity | Rat (Sprague-Dawley) | Oral | Data not available | Not established |

| Mouse (C57BL/6) | Intravenous | Data not available | Not established | |

| Sub-chronic Toxicity (28-day) | Rat (Wistar) | Oral | Data not available | Not established |

| Dog (Beagle) | Oral | Data not available | Not established |

Experimental Protocols

Detailed experimental protocols for toxicity studies specifically involving this compound are not publicly available. The following methodologies represent standard approaches for assessing the preclinical toxicity of a novel small molecule therapeutic.

Acute Toxicity Study

An acute toxicity study is typically performed to determine the effects of a single, high dose of a substance.

-

Animal Model: Male and female rodents (e.g., Sprague-Dawley rats).

-

Dosing: A single dose administered via the intended clinical route (e.g., oral gavage). A range of doses is used to determine the dose-response relationship.

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity, morbidity, and mortality.

-

Endpoints: Clinical signs, body weight changes, and gross pathology at necropsy. The LD50 is calculated from these data.

Sub-chronic Toxicity Study (28-Day)

This study provides information on the potential adverse effects of repeated dosing.

-

Animal Model: One rodent (e.g., Wistar rat) and one non-rodent species (e.g., Beagle dog).

-

Dosing: Daily administration for 28 consecutive days. At least three dose levels (low, mid, high) and a vehicle control group are included.

-

Endpoints: Comprehensive evaluation including clinical observations, body weight, food consumption, ophthalmology, electrocardiography (in non-rodents), clinical pathology (hematology, clinical chemistry, urinalysis), and gross and microscopic pathology of all major organs. The NOAEL is determined from these findings.

Genotoxicity Assays

A battery of tests is conducted to assess the potential of a compound to cause genetic damage.

-

Ames Test (Bacterial Reverse Mutation Assay): Evaluates the ability of the compound to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

-

In vitro Mammalian Cell Gene Mutation Test: Assesses mutagenicity in a mammalian cell line, such as the mouse lymphoma assay (MLA) or human peripheral blood lymphocytes.

-

In vivo Micronucleus Test: Detects damage to chromosomes or the mitotic apparatus in bone marrow cells of treated rodents.

Signaling Pathways and Experimental Workflows

Visualizations of key pathways and processes are essential for understanding the toxicological assessment of a compound.

Caption: General workflow for preclinical toxicity assessment.

Caption: Potential signaling pathways for this compound.

Conclusion

The available data on the preliminary toxicity profile of this compound is insufficient to conduct a thorough risk assessment. While its mechanism of action as a dopamine D(4) receptor partial agonist provides a starting point for anticipating potential on-target and off-target effects, comprehensive preclinical toxicity studies following established regulatory guidelines are necessary to fully characterize its safety profile. The experimental protocols and workflows outlined in this guide provide a standard framework for such an evaluation. Further research and data transparency are crucial for advancing the development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to the Interaction of Pamrevlumab (FAUC 3019) with Connective Tissue Growth Factor (CTGF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pamrevlumab, formerly known as FG-3019, is a first-in-class recombinant human monoclonal antibody that specifically targets Connective Tissue Growth Factor (CTGF). CTGF is a key mediator in the pathogenesis of fibrotic diseases and cancer. This technical guide provides a comprehensive overview of the interaction between Pamrevlumab and CTGF, including quantitative binding data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows. The information presented herein is intended to support further research and development of CTGF-targeting therapeutics.

Introduction to Pamrevlumab and CTGF

Pamrevlumab (FG-3019) is a human IgG1 kappa monoclonal antibody designed to bind with high affinity and specificity to Connective Tissue Growth Factor (CTGF), also known as CCN2.[1][2][3] CTGF is a matricellular protein that plays a pivotal role in various biological processes, including cell adhesion, migration, proliferation, angiogenesis, and extracellular matrix (ECM) production.[4][5][6] Dysregulation of CTGF is implicated in the progression of numerous fibrotic disorders, such as idiopathic pulmonary fibrosis (IPF) and Duchenne muscular dystrophy (DMD), as well as in the tumor microenvironment of cancers like pancreatic cancer.[1][7][8] By neutralizing CTGF, Pamrevlumab aims to inhibit these pathological processes.[9]

Quantitative Data on the Pamrevlumab-CTGF Interaction

The interaction between Pamrevlumab and CTGF has been characterized using various biophysical and in vivo studies. The following tables summarize the key quantitative data from these analyses.

Table 1: Binding Affinity and Kinetics of Pamrevlumab to CTGF

| Parameter | Value | Species | Method | Reference |

| Dissociation Constant (Kd) | 0.1 - 0.2 nM | Human | Not Specified | [10][11] |

| Dissociation Constant (Kd) | ~0.3 nM | Rat | Radioimmunoassay | [12] |

| Half Maximal Effective Concentration (EC50) | 6.731 ng/mL | Human | ELISA | [2] |

Table 2: Pharmacokinetic Properties of Pamrevlumab

| Parameter | Value | Species | Study Population | Reference |

| Terminal Half-life (T1/2) | ~9.2 days | Human | Non-ambulatory Duchenne Muscular Dystrophy patients | [8] |

| Terminal Half-life (T1/2) | ~5-6 days | Human | Patients with diabetes and microalbuminuria | [11] |

| Clearance | 0.2 mL/h/kg | Human | Non-ambulatory Duchenne Muscular Dystrophy patients | [8] |

| Apparent Volume of Distribution at Steady State | 52 mL/kg | Human | Non-ambulatory Duchenne Muscular Dystrophy patients | [8] |

Table 3: Clinical and Preclinical Efficacy Data for Pamrevlumab

| Indication | Key Finding | Model System | Reference |

| Idiopathic Pulmonary Fibrosis (IPF) | 35% of patients had stable or improved fibrosis after 48 weeks of treatment. | Phase 2 Clinical Trial (NCT01262001) | [13][14] |

| Idiopathic Pulmonary Fibrosis (IPF) | Reduced decline in Forced Vital Capacity (FVC) by 60.3% compared to placebo at week 48. | Phase 2b Clinical Trial (NCT01890265) | [1] |

| Pancreatic Cancer | Decreased tumor growth and metastasis. | Orthotopic mouse model | [7] |

| Pancreatic Cancer | Combination with gemcitabine significantly reduced tumor size compared to gemcitabine alone. | KPC mouse model | [15] |

Mechanism of Action and Signaling Pathways

Pamrevlumab exerts its therapeutic effect by binding to the von Willebrand factor type C (vWC) domain of CTGF.[1][12] This interaction sterically hinders CTGF from binding to its various partners, including growth factors like Transforming Growth Factor-β (TGF-β), and cell surface receptors such as integrins and Low-Density Lipoprotein Receptor-related Proteins (LRPs).[1][4][16][17] By disrupting these interactions, Pamrevlumab effectively inhibits the downstream signaling cascades that promote fibrosis and tumor progression.

The following diagram illustrates the central role of CTGF in fibrotic signaling and the mechanism by which Pamrevlumab intervenes.

Experimental Protocols

The characterization of the Pamrevlumab-CTGF interaction relies on a variety of experimental techniques. Below are detailed, representative protocols for key assays.

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

This protocol describes a typical SPR experiment to determine the binding kinetics of Pamrevlumab to CTGF.

Objective: To determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd) of the Pamrevlumab-CTGF interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine-HCl)

-

Recombinant human CTGF

-

Pamrevlumab

-

HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Glycine-HCl pH 2.0 for regeneration

Procedure:

-

Sensor Chip Preparation:

-

Equilibrate the CM5 sensor chip with HBS-EP+ buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

-

Ligand Immobilization:

-

Immobilize recombinant human CTGF to the activated sensor surface by injecting a solution of CTGF (e.g., 10 µg/mL in 10 mM sodium acetate, pH 5.0) until the desired immobilization level is reached (e.g., ~2000 RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

-

A reference flow cell should be prepared similarly but without CTGF immobilization to serve as a negative control.

-

-

Analyte Binding:

-

Prepare a dilution series of Pamrevlumab in HBS-EP+ buffer (e.g., 0.1 nM to 100 nM).

-

Inject each concentration of Pamrevlumab over the CTGF-immobilized and reference flow cells for a defined association time (e.g., 180 seconds) at a constant flow rate (e.g., 30 µL/min).

-

Allow for a dissociation phase by flowing HBS-EP+ buffer over the sensor surface for a defined time (e.g., 600 seconds).

-

-

Regeneration:

-

Regenerate the sensor surface by injecting a pulse of glycine-HCl pH 2.0 (e.g., 30 seconds) to remove bound Pamrevlumab.

-

Ensure the baseline response returns to the initial level before the next injection.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and calculate Kd (kd/ka).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

This protocol outlines a typical ITC experiment to determine the thermodynamic parameters of the Pamrevlumab-CTGF interaction.[18][19][20][21][22]

Objective: To determine the binding stoichiometry (n), binding constant (Ka), enthalpy change (ΔH), and entropy change (ΔS) of the Pamrevlumab-CTGF interaction.

Materials:

-

Isothermal titration calorimeter

-

Recombinant human CTGF

-

Pamrevlumab

-

Dialysis buffer (e.g., PBS, pH 7.4)

Procedure:

-

Sample Preparation:

-

Dialyze both Pamrevlumab and CTGF extensively against the same buffer to minimize buffer mismatch effects.

-

Determine the accurate concentrations of both protein solutions.

-

Degas the solutions before use.

-

-

ITC Experiment Setup:

-

Fill the sample cell (e.g., 1.4 mL) with a dilute solution of CTGF (e.g., 10 µM).

-

Load the injection syringe (e.g., 250 µL) with a more concentrated solution of Pamrevlumab (e.g., 100 µM).

-

-

Titration:

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial small injection (e.g., 1 µL) to remove any air from the syringe tip, and discard this data point during analysis.

-

Carry out a series of injections (e.g., 20-30 injections of 10 µL each) of Pamrevlumab into the CTGF solution, with sufficient time between injections for the signal to return to baseline.

-

-

Control Experiment:

-

Perform a control titration by injecting Pamrevlumab into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the heat released or absorbed after each injection.

-

Plot the integrated heat against the molar ratio of Pamrevlumab to CTGF.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine n, Ka, and ΔH.

-

Calculate the Gibbs free energy change (ΔG = -RTlnKa) and the entropy change (ΔS = (ΔH - ΔG)/T).

-

Conclusion

Pamrevlumab (this compound) is a high-affinity monoclonal antibody that effectively neutralizes the biological activity of Connective Tissue Growth Factor. The quantitative data and mechanistic understanding of the Pamrevlumab-CTGF interaction provide a strong rationale for its clinical development in fibrotic diseases and cancer. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this and other CTGF-targeting therapeutics. The provided visualizations serve to simplify the complex biological pathways and experimental procedures involved in this field of research.

References

- 1. The potential of pamrevlumab in diseases with underlying mechanisms of fibrotic processes and its prospects in ophthalmology [pharmacia.pensoft.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. CTGF is a central mediator of tissue remodeling and fibrosis and its inhibition can reverse the process of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CTGF - Wikipedia [en.wikipedia.org]

- 6. Pamrevlumab Overview - Creative Biolabs [creativebiolabs.net]

- 7. investor.fibrogen.com [investor.fibrogen.com]

- 8. Pamrevlumab, a Fully Human Monoclonal Antibody Targeting Connective Tissue Growth Factor, for Non-Ambulatory Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are CTGF inhibitors and how do they work? [synapse.patsnap.com]

- 10. FG-3019, a Human Monoclonal Antibody Recognizing Connective Tissue Growth Factor, is Subject to Target-Mediated Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase 1 Study of Anti-CTGF Monoclonal Antibody in Patients with Diabetes and Microalbuminuria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cooperative interaction of CTGF and TGF-β in animal models of fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. respiratory-therapy.com [respiratory-therapy.com]

- 14. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 15. CTGF antagonism with mAb FG-3019 enhances chemotherapy response without increasing drug delivery in murine ductal pancreas cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Connective-tissue growth factor (CTGF) modulates cell signalling by BMP and TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Connective Tissue Growth Factor: From Molecular Understandings to Drug Discovery [frontiersin.org]

- 18. Isothermal Titration Calorimetry Reveals Differential Binding Thermodynamics of Variable Region-identical Antibodies Differing in Constant Region for a Univalent Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 19. web.mit.edu [web.mit.edu]

- 20. researchgate.net [researchgate.net]

- 21. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]

- 22. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

The Pharmacokinetics of Pamrevlumab (FAUC 3019): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamrevlumab, also known as FG-3019 and formerly FAUC 3019, is a fully human monoclonal antibody that specifically targets connective tissue growth factor (CTGF).[1][2] CTGF is a critical mediator in the pathogenesis of fibrotic diseases, making pamrevlumab a promising therapeutic agent for conditions such as idiopathic pulmonary fibrosis (IPF) and pancreatic cancer.[1][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics of pamrevlumab, drawing from key preclinical studies.

Pharmacokinetic Profile in Rats

Preclinical studies in rats have revealed that pamrevlumab exhibits non-linear pharmacokinetics, a characteristic often indicative of target-mediated drug disposition (TMDD).[5][6] This phenomenon occurs when a significant portion of the drug is cleared through binding to its pharmacological target.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic parameters of pamrevlumab in rats demonstrate a dose-dependent relationship. As the dose increases, the clearance of the antibody decreases, and the half-life is prolonged.[5] This is consistent with the saturation of a target-mediated clearance pathway.

| Dose (mg/kg) | Half-life (T1/2) (days) | Clearance (Cl) (ml/kg/day) | Dose-normalized AUC (AUCinf/Dose) |

| 0.03 | 1.36 | 90.6 | |

| 100 | 7.31 | 8.9 |

Table 1: Dose-Dependent Pharmacokinetic Parameters of Pamrevlumab in Rats. Data sourced from a study on the pharmacokinetics of FG-3019 in rats.[5]

Experimental Protocols

The following section details the methodology employed in a key preclinical pharmacokinetic study of pamrevlumab in rats.

Animal Model and Dosing

-

Species: Male Rats

-

Administration: Intravenous (IV) injection via the tail vein.[5]

-

Dose Range: 0.03, 0.3, 3, 10, 30, and 100 mg/kg.[5]

-

Formulation: Pamrevlumab was formulated at concentrations of 0.01, 0.1, 1, 3, and 10 mg/ml and administered at a volume of 3 ml/kg or 10 ml/kg for the highest dose.[5]

Sample Collection and Analysis

-

Blood Sampling: Blood samples (0.25 ml) were collected from a catheter implanted in the jugular vein at one pre-dose time point and 12 post-dose time points.[5]

-

Plasma Preparation: Plasma was isolated by centrifugation of blood samples collected in lithium heparin coated tubes.[5]

-

Storage: Plasma samples were stored at -80°C until analysis.[5]

-

Analytical Method: Immunoassays were used to determine the concentrations of pamrevlumab and endogenous CTGF.[6]

Target-Mediated Drug Disposition (TMDD) Model

The non-linear pharmacokinetics of pamrevlumab are well-described by a TMDD model.[5] This model posits that the drug's elimination is influenced by its binding to CTGF.

Signaling Pathway and Elimination

The binding of pamrevlumab to CTGF leads to the formation of a drug-target complex. This complex is then cleared from circulation, primarily by the liver, kidney, spleen, and adrenal glands.[5][6]

References

- 1. FG-3019 anti-connective tissue growth factor monoclonal antibody: results of an open-label clinical trial in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Breathe, breathe in the air: the anti-CCN2 antibody pamrevlumab (FG-3019) completes a successful phase II clinical trial for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. investor.fibrogen.com [investor.fibrogen.com]

- 5. FG-3019, a Human Monoclonal Antibody Recognizing Connective Tissue Growth Factor, is Subject to Target-Mediated Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FG-3019, a Human Monoclonal Antibody Recognizing Connective Tissue Growth Factor, is Subject to Target-Mediated Drug Disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

FAUC 3019 and its role in [specific disease] signaling

In order to provide a detailed and accurate technical guide on the role of FAUC 3019, it is essential to first identify the specific disease of interest. The current request, "this compound and its role in [specific disease] signaling," requires a specific disease to be named to conduct a relevant and focused search for information.

This compound is not a widely recognized or indexed molecule, drug, or biological compound in major scientific databases. Therefore, without a specific disease context, it is impossible to retrieve any information regarding its signaling pathways, quantitative data from experiments, or detailed experimental protocols.

To proceed with generating the requested in-depth technical guide, please specify the disease you are interested in. Once the disease is provided, a thorough search can be conducted to find any available information on this compound and its role in the signaling pathways associated with that particular pathology. This will enable the creation of the requested tables, experimental protocols, and Graphviz diagrams.

The Biological Activity of FAUC 3019 (FG-3019/Pamrevlumab): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

FAUC 3019, correctly identified as FG-3019 and also known as Pamrevlumab, is a first-in-class, fully human monoclonal antibody that targets Connective Tissue Growth Factor (CTGF). CTGF is a matricellular protein that plays a pivotal role in the pathogenesis of various fibrotic diseases and cancers. This technical guide provides a comprehensive overview of the initial characterization of FG-3019's biological activity, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action

FG-3019 exerts its biological effects by specifically binding to Connective Tissue Growth Factor (CTGF), a key mediator of fibrosis and cell proliferation. This binding prevents CTGF from interacting with its receptors and downstream signaling partners, thereby inhibiting its pro-fibrotic and oncogenic activities.

The CTGF Signaling Axis

CTGF functions as a central node in a complex signaling network that drives tissue remodeling. It acts downstream of or in concert with Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine. The binding of TGF-β to its receptor initiates a signaling cascade that leads to the transcription of CTGF. CTGF, in turn, amplifies and sustains the fibrotic response by promoting fibroblast proliferation, differentiation into myofibroblasts, and excessive deposition of extracellular matrix (ECM) components like collagen.

FG-3019's high-affinity binding to CTGF effectively neutralizes its activity, disrupting this pathological feedback loop.

Quantitative Data Summary

The biological activity of FG-3019 has been quantified in a range of preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Biological Activity of FG-3019

| Assay Type | Cell Line/Model | Key Findings | Reference |

| Binding Affinity (Kd) | Recombinant human CTGF | 0.1 - 0.2 nM | [1] |

| Fibroblast Proliferation | NIH3T3 fibroblasts | FG-3019 (20 μg/ml) significantly suppressed TGF-β1-induced fibroblast proliferation. | |

| Cell Migration | Mesothelioma cells (ACC-MESO-4) | FG-3019, in combination with pemetrexed, significantly inhibited cell migration compared to control. | |

| Clonogenic Survival | Various cancer cell lines | FG-3019 has been evaluated for its impact on the long-term proliferative capacity of cancer cells. |

Table 2: In Vivo Efficacy of FG-3019 in Preclinical Models

| Disease Model | Animal Model | Treatment Regimen | Key Findings | Reference |

| Idiopathic Pulmonary Fibrosis | Bleomycin-induced lung fibrosis (mouse) | Prophylactic and therapeutic administration | Reduced lung collagen content, improved lung function, and attenuated fibrotic pathology. | |

| Pancreatic Cancer | Orthotopic xenograft (mouse) | Combination with gemcitabine | Significantly reduced tumor growth and metastasis compared to gemcitabine alone. | [2][3] |

| Diabetic Nephropathy | Rodent models | Not specified | Showed activity in rodent models of kidney dysfunction associated with diabetes. | [1] |

Table 3: Clinical Efficacy of FG-3019 (Pamrevlumab)

| Clinical Trial (Identifier) | Indication | Key Efficacy Endpoints | Results | Reference |

| Phase 2 (NCT01262001) | Idiopathic Pulmonary Fibrosis | Change in Forced Vital Capacity (FVC), Quantitative HRCT | Attenuated the decline in FVC and showed a reduction in the extent of pulmonary fibrosis in a subset of patients. | [4][5][6] |

| Phase 2 | Locally Advanced Pancreatic Cancer | Overall Survival (OS), Resectability | Combination with gemcitabine and nab-paclitaxel showed a trend towards improved resectability. | [7] |

| Phase 3 (LAPIS - NCT03941093) | Locally Advanced Pancreatic Cancer | Overall Survival (OS) | Did not meet the primary endpoint of improved OS. | [8][9] |

| Phase 2/3 (Precision Promise - NCT04229004) | Metastatic Pancreatic Cancer | Overall Survival (OS) | Did not show a significant improvement in OS. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the biological activity of FG-3019.

Fibroblast Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Human lung fibroblasts (e.g., MRC-5)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

FG-3019 (Pamrevlumab)

-

Recombinant human TGF-β1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., acidified isopropanol)

-

96-well plates

Procedure:

-

Seed fibroblasts into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Starve the cells in serum-free DMEM for 24 hours.

-

Pre-incubate the cells with varying concentrations of FG-3019 or control IgG for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) in the presence of FG-3019 or control.

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of MTT solvent to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Cell Migration Assay (Transwell Assay)

This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant.

Materials:

-

Cancer cell line of interest (e.g., pancreatic cancer cell line PANC-1)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Serum-free and serum-containing culture medium

-

FG-3019 (Pamrevlumab)

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

-

Seed cancer cells (e.g., 1 x 10^5 cells) in serum-free medium into the upper chamber of the Transwell inserts.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Include different concentrations of FG-3019 or control IgG in both the upper and lower chambers.

-

Incubate for 24-48 hours.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of migrated cells in several microscopic fields.

Clonogenic Survival Assay

This assay determines the long-term ability of a single cell to proliferate and form a colony, a measure of reproductive integrity.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

FG-3019 (Pamrevlumab)

-

6-well plates

-

Fixation and staining reagents (e.g., glutaraldehyde and crystal violet)

Procedure:

-

Plate a known number of cells (e.g., 500-1000 cells/well) into 6-well plates.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of FG-3019 or control for a defined period (e.g., 24 hours).

-

Remove the treatment, wash the cells, and add fresh complete medium.

-

Incubate for 10-14 days, allowing colonies to form.

-

Fix the colonies with glutaraldehyde.

-

Stain the colonies with crystal violet.

-

Count the number of colonies (typically defined as >50 cells).

-

Calculate the plating efficiency and surviving fraction for each treatment condition.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by FG-3019.

References

- 1. corning.com [corning.com]

- 2. CTGF antagonism with mAb FG-3019 enhances chemotherapy response without increasing drug delivery in murine ductal pancreas cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CTGF antagonism with mAb FG-3019 enhances chemotherapy response without increasing drug delivery in murine ductal pancreas cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FG-3019 anti-connective tissue growth factor monoclonal antibody: results of an open-label clinical trial in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. cancernetwork.com [cancernetwork.com]

- 9. targetedonc.com [targetedonc.com]

Methodological & Application

Application Notes: General Adherent Cell Culture

An extensive search for a specific cell line designated "FAUC 3019" did not yield any matching results in publicly available scientific literature or cell line databases. This suggests that "this compound" may be an internal, non-standard designation, a novel cell line not yet described in the literature, or a possible typographical error.

Therefore, this document provides a comprehensive and detailed application note and a set of generalized experimental protocols for the culture of adherent mammalian cells. These protocols are based on established cell culture techniques and are intended to serve as a foundational guide for researchers, scientists, and drug development professionals. The methodologies provided can be adapted to a wide range of specific adherent cell lines.

Adherent cells are a cornerstone of biomedical research and drug discovery, providing invaluable in vitro models for studying cellular processes, disease mechanisms, and the effects of therapeutic agents. These cells require a surface for attachment and growth, mimicking their natural environment within tissues. The following notes provide essential considerations for the successful culture of adherent cells.

Key Considerations for Adherent Cell Culture:

-

Aseptic Technique: All cell culture work must be performed in a sterile environment, typically within a Class II biological safety cabinet, to prevent microbial contamination.

-

Culture Medium: The choice of culture medium is critical and depends on the specific cell line. Common basal media include Dulbecco's Modified Eagle's Medium (DMEM) and Roswell Park Memorial Institute (RPMI) 1640 medium. These are typically supplemented with fetal bovine serum (FBS) to provide growth factors, as well as antibiotics like penicillin and streptomycin to prevent bacterial contamination.

-

Passaging/Subculturing: Adherent cells will proliferate until they cover the available surface of the culture vessel, at which point they become confluent. To maintain a healthy and actively growing culture, cells must be regularly passaged, or subcultured. This involves detaching the cells from the vessel surface, typically using a proteolytic enzyme such as trypsin, and reseeding them at a lower density in fresh culture vessels.

-

Cryopreservation: For long-term storage and to maintain a low passage number, it is essential to create frozen stocks of cells. A cryoprotective agent, such as dimethyl sulfoxide (DMSO), is used to prevent the formation of ice crystals that can damage the cells during freezing.

Experimental Protocols

The following are detailed protocols for the routine culture, subculturing, and cryopreservation of adherent mammalian cells.

Protocol 1: Thawing of Cryopreserved Adherent Cells

This protocol outlines the steps for reviving frozen cells to initiate a new culture.

Materials:

-

Complete growth medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)

-

70% Ethanol

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile tissue culture flasks or plates

-

Water bath at 37°C

-

Pipettes and pipette tips

Procedure:

-

Pre-warm the complete growth medium to 37°C.

-

Retrieve the cryovial of frozen cells from liquid nitrogen storage.

-

Quickly thaw the cells by partially immersing the vial in the 37°C water bath. Do not submerge the cap.

-

Once only a small ice crystal remains, remove the vial from the water bath and spray it with 70% ethanol.

-

In a biological safety cabinet, transfer the cell suspension from the vial to a sterile conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells.

-

Aspirate the supernatant, which contains the cryoprotective agent.

-

Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a sterile tissue culture flask.

-

Place the flask in a humidified incubator at 37°C with 5% CO2.

-

The following day, replace the medium to remove any remaining dead cells.

Protocol 2: Subculturing of Adherent Cells

This protocol describes the process of passaging adherent cells to maintain their growth.

Materials:

-

Complete growth medium

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Trypsin-EDTA solution (e.g., 0.25% Trypsin-EDTA)

-

Sterile tissue culture flasks or plates

-

Pipettes and pipette tips

Procedure:

-

Examine the cells under a microscope to ensure they are healthy and have reached the desired confluency (typically 70-90%).

-

Aspirate the spent culture medium from the flask.

-

Wash the cell monolayer once with PBS to remove any residual medium. Aspirate the PBS.

-

Add a sufficient volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer.

-

Incubate the flask at 37°C for 2-5 minutes, or until the cells detach from the surface.

-

Observe the cells under the microscope to confirm detachment. Gently tap the side of the flask to dislodge any remaining attached cells.

-

Add complete growth medium to the flask to inactivate the trypsin. The volume of medium should be at least equal to the volume of trypsin solution used.

-

Transfer the cell suspension to a sterile conical tube.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Determine the cell concentration and viability using a hemocytometer or an automated cell counter.

-

Seed new culture vessels with the appropriate number of cells according to the desired seeding density.

-

Add the appropriate volume of complete growth medium to the new vessels.

-

Place the new culture vessels in a humidified incubator at 37°C with 5% CO2.

Protocol 3: Cryopreservation of Adherent Cells

This protocol details the steps for freezing adherent cells for long-term storage.

Materials:

-

Complete growth medium

-

Cryopreservation medium (e.g., complete growth medium with 10% DMSO)

-

Trypsin-EDTA solution

-

Sterile conical tubes

-

Cryovials

-

Controlled-rate freezing container

Procedure:

-

Follow steps 1-11 of the Subculturing of Adherent Cells protocol to obtain a single-cell suspension.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.

-

Aliquot the cell suspension into sterile cryovials.

-

Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24 hours. This allows for a slow and gradual freezing process, which is crucial for cell viability.

-

Transfer the frozen vials to a liquid nitrogen storage tank for long-term preservation.

Data Presentation

The following table provides a general guideline for quantitative parameters in adherent cell culture. These values should be optimized for each specific cell line.

| Parameter | Typical Range |

| Seeding Density | |

| T-25 Flask | 0.5 - 1.0 x 10^6 cells |

| T-75 Flask | 1.5 - 3.0 x 10^6 cells |

| T-175 Flask | 3.5 - 7.0 x 10^6 cells |

| 6-well Plate | 1.0 - 2.0 x 10^5 cells/well |

| 96-well Plate | 5,000 - 10,000 cells/well |

| Subculturing | |

| Trypsin-EDTA Concentration | 0.05% - 0.25% |

| Incubation Time | 2 - 10 minutes |

| Centrifugation Speed | 100 - 300 x g |

| Centrifugation Time | 3 - 5 minutes |

| Cryopreservation | |

| Cell Concentration | 1 - 5 x 10^6 cells/mL |

| DMSO Concentration | 5% - 10% |

Visualizations

Experimental Workflow for Adherent Cell Subculture

The following diagram illustrates the standard workflow for passaging adherent cells.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK cascade, is a crucial signaling pathway involved in regulating cell proliferation, differentiation, and survival. It is a common target in cancer drug development.

Application Notes and Protocols for FAUC 3019 (Pamrevlumab) in a Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

FAUC 3019, also known as Pamrevlumab, is a first-in-class, fully human monoclonal antibody that targets Connective Tissue Growth Factor (CTGF).[1][2][3][4] CTGF is a matricellular protein that plays a pivotal role in the regulation of various cellular processes, including cell adhesion, migration, proliferation, and differentiation.[2] In pathological conditions, particularly in fibrotic diseases and certain cancers, CTGF is often overexpressed, leading to excessive connective tissue formation and disease progression.[2][3] this compound exerts its therapeutic effect by binding to CTGF and inhibiting its activity, thereby disrupting the pathological processes it mediates.[1][2][3] Preclinical studies in various mouse models have demonstrated the potential of this compound in inhibiting tumor growth, metastasis, and fibrosis.[5]

These application notes provide detailed protocols for the utilization of this compound in a mouse model of pancreatic cancer, a common application based on preclinical research. The methodologies outlined below can be adapted for other disease models with appropriate scientific justification.

Data Presentation

Table 1: In Vivo Dosing and Efficacy of this compound in Mouse Models

| Mouse Model | Cancer Type/Disease | This compound Dose | Administration Route | Frequency | Observed Effects | Reference |

| Orthotopic | Pancreatic Ductal Adenocarcinoma | 30 mg/kg | Intraperitoneal (i.p.) | Every 3 days | Decreased tumor growth, induced apoptosis | [6] |

| Orthotopic | Malignant Mesothelioma | 40 mg/kg | Intrapleural | Twice a week | Attenuated mesothelioma growth | |

| Genetically Engineered (KPC) | Pancreatic Ductal Adenocarcinoma | 30 mg/kg | Intraperitoneal (i.p.) | Every 3 days for 9 days | Decreased tumor growth, induced apoptosis (in combination with Gemcitabine) | [6] |

| Radiation-Induced | Lung Fibrosis | Not specified | Not specified | Not specified | Inhibited progressive lung remodeling, preserved lung function | [7][8] |

| mdx mouse | Duchenne Muscular Dystrophy | Not specified | Not specified | Not specified | Reduced muscle fibrosis, improved muscle strength | [5] |

Table 2: Pharmacokinetic Parameters of this compound in Rats (as a surrogate for mice)

| Parameter | Value | Notes |

| Pharmacokinetics | Non-linear | Indicates target-mediated drug disposition. |

| Target | Connective Tissue Growth Factor (CTGF) | |

| Effect on circulating CTGF | Increased levels of the N-terminal half of CTGF | Intact CTGF levels were unaffected. |

| Co-administration with rhCTGF | Enhanced elimination rate of this compound |

Signaling Pathway

Caption: Mechanism of action of this compound (Pamrevlumab).

Experimental Workflows

Caption: Experimental workflow for a pancreatic cancer mouse model.

Experimental Protocols

Animal Handling and Husbandry

-

Animals: Immunocompromised mice (e.g., NOD/SCID or nude mice) are recommended for xenograft models. For syngeneic models, C57BL/6 mice can be used with compatible murine pancreatic cancer cell lines (e.g., Pan02).[9]

-

Acclimatization: House mice in a specific pathogen-free (SPF) facility for at least one week prior to any experimental procedures.

-

Housing: Maintain mice in sterile micro-isolator cages with ad libitum access to sterile food and water.

-

Ethics: All animal procedures must be performed in accordance with a protocol approved by the Institutional Animal Care and Use Committee (IACUC).

Orthotopic Pancreatic Cancer Mouse Model

-

Cell Culture: Culture human or murine pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2, or Pan02) in the recommended medium until they reach 80-90% confluency.

-

Cell Preparation: On the day of injection, harvest cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL. To enhance tumor formation and reduce leakage, cells can be suspended in Matrigel.[9][10]

-

Surgical Procedure:

-

Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).

-

Place the anesthetized mouse in a supine position on a sterile field and prepare the surgical site by disinfecting with povidone-iodine followed by 70% ethanol.[11]

-

Make a small longitudinal incision in the left upper abdominal quadrant to expose the spleen and the tail of the pancreas.[11]

-

Gently exteriorize the spleen to visualize the pancreatic tail.[11]

-

Using a 30-gauge needle attached to a Hamilton syringe, inject 10-20 µL of the cell suspension directly into the pancreatic parenchyma.[12]

-

Hold the needle in place for a few seconds to prevent leakage before withdrawal.[11]

-

Carefully return the spleen and pancreas to the abdominal cavity.

-

Close the abdominal wall and skin with sutures or surgical clips.[11]

-

-

Post-operative Care: Administer analgesics as per the approved protocol and monitor the animals closely for signs of distress.

This compound Administration

-

Reconstitution: Reconstitute lyophilized this compound in sterile PBS or saline to the desired concentration.[6]

-

Dosage: A typical dose for preclinical mouse models is 30 mg/kg.[6]

-

Intraperitoneal (i.p.) Injection Protocol:

-

Restrain the mouse securely.

-